molecular formula C17H17ClN2O4S B2459977 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide CAS No. 899732-82-2

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No. B2459977
CAS RN: 899732-82-2
M. Wt: 380.84
InChI Key: OXROBVQORDNSNC-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. The compound is known for its ability to bind to cannabinoid receptors in the brain, which can produce a range of physiological and biochemical effects.

Scientific Research Applications

Substitution Reactions and Molecular Synthesis

Research on compounds involving chlorophenyl and methoxy-nitrophenyl groups often focuses on their substitution reactions and synthesis of functional derivatives. For example, studies have explored the facile reactions of nitropyrrol-yl chlorides with various nucleophiles in dimethylformamide, showcasing the reactivity of these compounds in substitution reactions (Harsanyi & Norris, 1987). Additionally, the photogeneration and reactivity of aryl cations from aromatic halides have been examined, indicating potential pathways for the synthesis of novel compounds (Protti et al., 2004).

Electrophilic Reduction and Polymerization

The electrochemical reduction of aryl thiocyanates and the polymerization of thiophene derivatives carrying aromatic substituents provide another avenue of research. These processes reveal the impact of substituents on reductive cleavage mechanisms and polymer properties, offering insights into the design of materials with specific characteristics (Houmam et al., 2003; Visy et al., 1994).

Antimicrobial Activity

Compounds with chlorophenyl and nitrophenyl groups have also been investigated for their antimicrobial properties. Synthesis of thiophen-2(5H)-ones and their derivatives has shown capacity to reduce biofilm formation and inhibit bacterial growth, highlighting their potential as antimicrobial agents (Benneche et al., 2011).

Cytotoxicity and Anticancer Properties

Additionally, the synthesis and evaluation of N-aryl-N'-alkoxycarbonyl thiocarbamide derivatives have been conducted to assess their cytotoxicity against cancer cell lines. This research contributes to the development of novel anticancer agents by exploring the structure-activity relationships of these compounds (Pandey et al., 2020).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROBVQORDNSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide

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